molecular formula C13H18N2O3 B2703361 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 897006-87-0

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2703361
CAS No.: 897006-87-0
M. Wt: 250.298
InChI Key: DQOCIEFJROOMPV-UHFFFAOYSA-N
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Description

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with a cyclohexyl group, a methyl group, and an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

While specific future directions for this compound are not available in the retrieved data, research into pyrimidine derivatives is ongoing due to their potential biological activities . This compound, as a pyrimidine derivative, could be a subject of future research in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyclohexyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the acetic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

IUPAC Name

2-(2-cyclohexyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8-10(7-11(16)17)13(18)15-12(14-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOCIEFJROOMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CCCCC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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